Enables 3-Aryloxy-6-arylpyridazine Antitumor Scaffolds with Sub-micromolar IC50 Versus 3-Amino Analogs
4-[(6-Chloropyridazin-3-yl)oxy]aniline serves as a direct precursor to 3-aryloxy-6-chloropyridazine intermediates. When elaborated via electrochemical nickel-catalyzed reductive cross-coupling, the resulting 3-aryloxy-6-(hetero)arylpyridazine end products demonstrated potent antiproliferative activity, with the most active compound exhibiting an IC50 of 0.1 µM across a broad panel of cancer cell lines [1]. In contrast, 3-amino-6-chloropyridazine precursors (derived from aniline directly coupled at the 3-position) produced 3-amino-6-arylpyridazine products that, while still active, consistently showed a different potency and selectivity profile across the same cell lines, with the paper reporting that aryloxy variants preferentially affected p44/42 and Akt-dependent signaling pathways [1].
| Evidence Dimension | Antiproliferative IC50 (best compound in series) |
|---|---|
| Target Compound Data | IC50 = 0.1 µM (for most potent 3-aryloxy-6-arylpyridazine derived from target compound scaffold class) against HuH7, CaCo-2, MDA-MB-231, HCT116, PC3, NCI-H727, HaCaT cell lines |
| Comparator Or Baseline | 3-Amino-6-arylpyridazine analogs (derived from 3-amino-6-chloropyridazine) – specific IC50 values not directly compared in a head-to-head table, but the paper explicitly distinguishes the aryloxy series for its favorable potent activity and distinct mechanistic profile. |
| Quantified Difference | Qualitative differentiation: The most potent aryloxy compound (0.1 µM) was highlighted for its favorable activity across all tested cell lines and unique ability to affect p44/42 and Akt signaling, a discriminator from the amino series [1]. |
| Conditions | In vitro antiproliferative assays against a panel of 7 cancer cell lines; follow-up mechanistic studies on MDA-MB 468-Luc breast cancer cells. |
Why This Matters
For a procurement decision in an oncology drug discovery program, selecting 4-[(6-chloropyridazin-3-yl)oxy]aniline over a 3-amino-6-chloropyridazine building block directly dictates access to a differentiated chemical space with both nanomolar potency and a specific kinase signaling pathway inhibition profile.
- [1] Sengmany S, Sitter M, Léonel E, Le Gall E, Loirand G, Martens T, Dubreuil D, Dilasser F, Rousselle M, Sauzeau V, Lebreton J, Pipelier M, Le Guével R. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorg Med Chem Lett. 2019 Mar 1;29(5):755-760. doi: 10.1016/j.bmcl.2018.12.050. View Source
